molecular formula C10H10N2O2 B8769742 N-[3-(Cyanomethoxy)phenyl]acetamide

N-[3-(Cyanomethoxy)phenyl]acetamide

Cat. No.: B8769742
M. Wt: 190.20 g/mol
InChI Key: FDOIOEOYBVGQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Cyanomethoxy)phenyl]acetamide (CAS: 863705-00-4) is an acetamide derivative with the molecular formula C₁₀H₁₀N₂O₂. Its structure features a phenyl ring substituted at the 3-position with a cyanomethoxy group (–OCH₂CN) and an acetamide (–NHCOCH₃) moiety.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-[3-(cyanomethoxy)phenyl]acetamide

InChI

InChI=1S/C10H10N2O2/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11/h2-4,7H,6H2,1H3,(H,12,13)

InChI Key

FDOIOEOYBVGQIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Channel Inhibitors (Triazine-Based Analogs)

Compounds F , G , and H from share the acetamide-phenyl-triazine scaffold but differ in substituents on the triazine ring. For example:

  • Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) exhibits analgesic activity in formalin and Freund’s adjuvant pain models by inhibiting tetrodotoxin-sensitive sodium channels .
  • Structural divergence: The cyanomethoxy group in the target compound is replaced with a triazine-piperidine-benzyloxy system in Compound H. This substitution enhances steric bulk and likely improves binding affinity to sodium channels.
Table 1: Sodium Channel Inhibitors
Compound Substituent on Triazine Biological Activity Reference
N-[3-(Cyanomethoxy)phenyl]acetamide –OCH₂CN (phenyl) Not reported
Compound H 4-(Benzyloxy)-1-piperidinyl Analgesic (in vivo models)
Table 2: Chalcone-Acetamide Hybrids
Compound Substituent on Phenyl Melting Point/Data Reference
3a 5-Methoxy, propenyl-ketone Mp: 160–162°C; NMR, MS
Target 3-Cyanomethoxy Not reported

Heterocyclic Derivatives

  • Thienyl Acetamides (): Compounds like N-(3-acetyl-2-thienyl)-2-bromoacetamide incorporate a thiophene ring instead of a phenyl group, enabling π-π stacking interactions in heterocyclic chemistry .

Substituted Phenylacetamides with Bioactive Moieties

  • Compound 18 (): Contains a sulfamoyl-pyrazine group, targeting the Hedgehog pathway. Its HRMS data (m/z = 432.09694) highlights precision in structural characterization .
Table 3: Functional Group Impact on Properties
Compound Functional Group Potential Effect
Target –OCH₂CN Polar, hydrogen-bond acceptor
Compound 18 () –SO₂NH–pyrazine Enhanced binding to enzymes
–N(CH₂CH₃)₂ Increased lipophilicity

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